N-[(4-methoxyphenyl)methyl]cyclooctanamine
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Overview
Description
N-[(4-methoxyphenyl)methyl]cyclooctanamine is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.3758 g/mol . This compound is characterized by the presence of a cyclooctane ring attached to an amine group, which is further substituted with a 4-methoxyphenylmethyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]cyclooctanamine typically involves the reaction of cyclooctanone with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines or even complete hydrogenation of the aromatic ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines or fully hydrogenated aromatic rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, potentially modulating their activity. The methoxy group on the phenyl ring may also participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxyphenyl)methyl]cyclooctanamine: Similar structure but with the methoxy group in the meta position.
N-[(4-ethoxyphenyl)methyl]cyclooctanamine: Similar structure but with an ethoxy group instead of a methoxy group.
N-[(4-methoxyphenyl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness
N-[(4-methoxyphenyl)methyl]cyclooctanamine is unique due to its specific substitution pattern and ring size, which impart distinct chemical and physical properties. The cyclooctane ring provides a larger and more flexible framework compared to cyclohexane, potentially leading to different biological activities and reactivity profiles.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclooctanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-18-16-11-9-14(10-12-16)13-17-15-7-5-3-2-4-6-8-15/h9-12,15,17H,2-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRUSSZBEUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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